Product packaging for p-Nitrosopropiophenone(Cat. No.:CAS No. 53033-81-1)

p-Nitrosopropiophenone

Cat. No.: B13946149
CAS No.: 53033-81-1
M. Wt: 163.17 g/mol
InChI Key: VUHULBJCIYOTTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-Nitrosopropiophenone is a chemical compound intended for research use only. It is not for diagnostic or therapeutic procedures. Researchers utilize this and similar aromatic ketones as versatile building blocks in organic synthesis and chemical research. Compounds in this family, such as the related 4-nitroacetophenone, are often used in reduction reactions and as precursors for synthesizing more complex molecules in experimental chemistry . As with all research chemicals, proper safety protocols must be observed. Please refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B13946149 p-Nitrosopropiophenone CAS No. 53033-81-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53033-81-1

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-(4-nitrosophenyl)propan-1-one

InChI

InChI=1S/C9H9NO2/c1-2-9(11)7-3-5-8(10-12)6-4-7/h3-6H,2H2,1H3

InChI Key

VUHULBJCIYOTTK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)N=O

Origin of Product

United States

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of P Nitrosopropiophenone

Mechanistic Investigations in Biological Systems (e.g., "Kreisprozess")

In biological contexts, particularly within erythrocytes, p-Nitrosopropiophenone (PNPP) is a critical intermediate in a metabolic redox cycle, sometimes referred to by the German term "Kreisprozess" (cycle process). apvma.gov.auapvma.gov.auenvirolink.govt.nz This cycle is initiated by the biotransformation of p-aminopropiophenone (PAPP), which is first metabolized, primarily in the liver, to p-hydroxylaminopropiophenone (PHAPP). apvma.gov.auenvirolink.govt.nzenvirolink.govt.nz

Once formed, PHAPP is taken up by red blood cells and participates in a catalytic redox cycle where it is oxidized to PNPP. apvma.gov.auenvirolink.govt.nz This oxidation is coupled with the conversion of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin. apvma.gov.auapvma.gov.au PNPP then acts as a redox mediator; it is subsequently reduced back to PHAPP, allowing the cycle to repeat and leading to a rapid accumulation of methemoglobin. apvma.gov.audtic.mil This continuous cycling mediated by the PHAPP/PNPP couple is a highly efficient process for oxidizing hemoglobin. envirolink.govt.nz

p-Hydroxylaminopropiophenone (PHAPP) oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺).

In this process, PHAPP itself is oxidized to this compound (PNPP).

PNPP is then reduced back to PHAPP by intracellular reducing equivalents.

The regenerated PHAPP can oxidize another molecule of hemoglobin, continuing the cycle.

The core of the "Kreisprozess" is the reversible interconversion of p-hydroxylaminopropiophenone (PHAPP) and this compound (PNPP). apvma.gov.audtic.mil

Oxidation: PHAPP → PNPP + 2e⁻ + 2H⁺ (coupled with Hb(Fe²⁺) → MetHb(Fe³⁺))

Reduction: PNPP + 2e⁻ + 2H⁺ → PHAPP (coupled with NADPH → NADP⁺)

This redox couple drives the toxicological effect associated with its parent compound, PAPP, by depleting the oxygen-carrying capacity of the blood. apvma.gov.au The high efficiency of this interconversion means that a small amount of the metabolite can lead to a significant level of methemoglobinemia. dtic.mil

The reduction of PNPP back to PHAPP is not spontaneous and relies on the cell's pool of reducing equivalents, specifically the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). apvma.gov.auenvirolink.govt.nzenvirolink.govt.nz The primary source of NADPH within erythrocytes is the pentose (B10789219) phosphate pathway (PPP). researchgate.net The rate-limiting enzyme of this pathway is Glucose-6-phosphate dehydrogenase (G6PD), which catalyzes the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, a reaction that reduces NADP⁺ to NADPH. haematologica.orgfrontiersin.org

Therefore, the sustained redox cycling of PNPP is critically dependent on the activity of G6PD. apvma.gov.audtic.mil A high rate of G6PD activity ensures a steady supply of NADPH, which fuels the reduction of PNPP, thereby regenerating PHAPP and perpetuating the cycle of methemoglobin formation. envirolink.govt.nzenvirolink.govt.nz This enzymatic dependency highlights the intricate link between central metabolic pathways and the biotransformation of xenobiotics.

Table 1: Key Components in the Biological Redox Cycling of this compound

ComponentRoleDependent Enzyme/Cofactor
p-Aminopropiophenone (PAPP)PrecursorLiver enzymes
p-Hydroxylaminopropiophenone (PHAPP)Active Metabolite, Oxidizing Agent-
This compound (PNPP)Redox MediatorNADPH-dependent reductases
Hemoglobin (Hb)Target of Oxidation-
Methemoglobin (MetHb)Oxidized Product-
NADPHReducing CofactorGlucose-6-phosphate dehydrogenase (G6PD)
Glucose-6-phosphate dehydrogenase (G6PD)EnzymeGlucose-6-phosphate

General Organic Reaction Pathways Involving Nitrosated Ketones

In the context of synthetic organic chemistry, this compound possesses two primary sites for reaction: the carbonyl group and the nitroso group attached to the aromatic ring. Its reactivity is typical of nitrosated ketones.

The propiophenone (B1677668) moiety contains a carbonyl group, which is a classic electrophilic site susceptible to nucleophilic attack. libretexts.org The carbon atom of the C=O bond is partially positive and can be attacked by a wide range of nucleophiles. libretexts.orgbham.ac.uk

Attack at the Carbonyl Carbon: Nucleophiles can add to the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation yields a tertiary alcohol. Common nucleophiles for this reaction include organometallic reagents (e.g., Grignard or organolithium reagents) and hydrides. bham.ac.uk

The general mechanism is as follows:

A nucleophile (:Nu⁻) attacks the electrophilic carbonyl carbon.

The π-electrons of the carbonyl bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation of the alkoxide by a weak acid (e.g., H₂O) yields the final alcohol product.

The nitroso group itself can also be subject to nucleophilic interactions, although reactions at the carbonyl are more common for this class of compounds. Furthermore, the α-carbon to the ketone can be deprotonated to form an enolate, which can then act as a nucleophile in reactions like the aldol (B89426) or nitro-aldol (Henry) reaction. nih.govwikipedia.org

The aromatic ring of this compound can undergo electrophilic aromatic substitution, though the reactivity is modulated by the two existing substituents: the nitroso group (-NO) and the propionyl group (-COCH₂CH₃).

Directing Effects: Both the nitroso and propionyl groups are deactivating due to their electron-withdrawing inductive effects. vaia.com However, the nitroso group is an ortho-, para-director. vaia.com This is because while it withdraws electron density inductively, it can donate a lone pair of electrons via resonance, which helps to stabilize the positive charge in the arenium ion intermediate (sigma complex) when the attack occurs at the ortho or para positions. vaia.com The propionyl group is a meta-director. Since the two groups are para to each other, they direct incoming electrophiles to the positions ortho to the nitroso group (and meta to the propionyl group).

Reactivity: The strong deactivating nature of both substituents means that forcing conditions are generally required to achieve electrophilic aromatic substitution on this ring system. The electron-withdrawing character of the nitroso group enhances the electrophilicity of the aromatic ring itself, but complexation of an incoming electrophile (like NO⁺) with the nitroso group's nitrogen can further deactivate the ring towards subsequent substitution. evitachem.commarquette.edu

Table 2: Predicted Reactivity of this compound

Reaction TypeReactive Site(s)Expected Product(s)Notes
Nucleophilic Addition Carbonyl Carbon (C=O)Tertiary AlcoholClassic ketone reactivity. libretexts.org
Reduction Nitroso Group (-NO), Carbonyl Group (C=O)p-Aminopropiophenone, 1-phenyl-1-propanol (B1198777) derivativesThe nitroso group can be reduced to an amine. evitachem.com
Electrophilic Aromatic Substitution Aromatic Ring (ortho to -NO group)Substituted this compoundRing is deactivated; requires strong electrophiles. vaia.com
Enolate Formation α-Carbon-Can participate in subsequent aldol-type reactions.

Reactivity Profiles under Varied Chemical Conditions

Specific experimental data on how pH and solvent influence the reactivity of isolated this compound are limited. However, its stability and reactivity can be inferred from its biological role and the properties of its parent compound, p-Aminopropiophenone (PAPP). PAPP is reported to be hydrolytically stable at pH 4, 7, and 9, suggesting the core propiophenone structure is robust across a wide pH range. apvma.gov.au

Conversely, PNPP's role as a metabolic intermediate implies it is highly reactive within the specific chemical environment of an erythrocyte. apvma.gov.auapvma.gov.au The presence of the polar carbonyl and nitroso functional groups suggests that its reactivity would be significantly influenced by the solvent. Polar protic solvents could engage in hydrogen bonding with both the carbonyl oxygen and the nitroso group, potentially influencing reaction kinetics. In non-polar solvents, the intrinsic reactivity of these groups would be more pronounced. The electron-withdrawing nature of the para-nitroso group is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted propiophenone.

The most well-characterized degradation pathway for this compound is its metabolic reduction. In vivo, PNPP is considered a transient species with low stability. apvma.gov.au Its primary transformation is the reduction back to p-hydroxylaminopropiophenone (PHAPP), a reaction driven by NADPH-dependent reductases within red blood cells. envirolink.govt.nzapvma.gov.au This rapid biotransformation is a key feature of its chemical profile and is integral to the mechanism of methemoglobin formation induced by its precursor, PAPP. researchgate.net

Studies on the parent compound PAPP indicate that it is readily biodegradable, suggesting that the molecular scaffold is susceptible to environmental degradation. apvma.gov.au While specific abiotic degradation pathways for PNPP (e.g., photolysis, hydrolysis) are not detailed, its inherent reactivity suggests it would not persist in the environment.

Table 2: Metabolic Transformation of this compound (PNPP)

Process Reactant Key Reagent/Enzyme System Product Context Reference
Metabolic Reduction This compound (PNPP) NADPH-dependent reductases p-hydroxylaminopropiophenone (PHAPP) Erythrocyte (in vivo) apvma.gov.au, apvma.gov.au

Derivatization Reactions for Enhanced Analytical Characterization

Chemical derivatization is a strategy used to modify an analyte to improve its properties for analysis, such as enhancing its volatility for gas chromatography (GC) or its ionization efficiency for mass spectrometry (MS).

For this compound, the primary sites for functional group modification are the carbonyl group of the propiophenone moiety and the para-nitroso group. These groups can be targeted to create derivatives with improved analytical characteristics.

A common strategy for aromatic ketones is the derivatization of the carbonyl group. For instance, the reaction of the ketone with a hydroxylamine (B1172632) reagent forms the corresponding oxime. This conversion of a polar carbonyl group into a less polar oxime can improve chromatographic peak shape and thermal stability for GC analysis. Further modification of the resulting oxime hydroxyl group is also possible. While specific derivatization protocols for PNPP are not documented, these general approaches for ketones are applicable. The nitroso group could also potentially be targeted, for example, through reduction to an amine, which could then be further derivatized.

Table 3: Potential Derivatization Strategies for this compound

Target Functional Group Reagent Type Potential Derivative Purpose of Derivatization
Carbonyl (Ketone) Hydroxylamine Hydrochloride Oxime Improve chromatographic behavior, increase thermal stability for GC analysis.
Carbonyl (Ketone) Hydrazine (B178648) derivatives (e.g., 2,4-Dinitrophenylhydrazine) Hydrazone Form a colored/UV-active derivative for spectrophotometric or LC-UV detection.
Nitroso Reducing agents (e.g., Sodium borohydride) followed by acylation Acylated Amine Convert to a stable, less reactive group for analysis.

Optimization of Derivatization Protocols

The optimization of a derivatization protocol involves systematically varying reaction parameters to achieve the highest yield of the desired derivative, ensuring the method is repeatable and sensitive. nih.govshu.edu.cn Key factors include the choice of derivatizing reagent, solvent, reaction temperature, and reaction time. shu.edu.cnscielo.br

Detailed Research Findings from Analogous Compounds

Research on other compounds provides a clear framework for how such an optimization would be conducted.

Derivatization of Carbonyl Compounds: Ketones, like the one in this compound, are often derivatized using reagents like pentafluorophenyl hydrazine (PFPH) or 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable hydrazones. shu.edu.cnrjpdft.comresearchgate.net An optimization study for airborne carbonyls using PFPH derivatization for two-stage thermal desorption GC/MS analysis focused on desorption temperature, time, and carrier gas flow rate to maximize sensitivity. shu.edu.cn

Derivatization of Aromatic Acids: A study on the derivatization of aromatic carboxylic acids for GC×GC-HRMS analysis optimized the reaction with boron trifluoride in ethanol (B145695) (BF₃·EtOH). nih.gov The researchers systematically tested the volume of the reagent and the reaction temperature and duration to maximize the yield of the resulting ethyl esters. nih.gov

The findings from the BF₃·EtOH optimization are summarized in the table below, illustrating a typical approach to refining a derivatization protocol.

Table 1: Optimization Parameters for BF₃·EtOH Derivatization of Aromatic Acids

This table is based on data for the derivatization of aromatic carboxylic acids, not this compound, and serves as an example of a typical optimization process.

Parameter Range Tested Optimal Condition Rationale/Outcome
Reagent Volume (BF₃·EtOH) 100 µL - 400 µL per 200 µL sample 300 µL Ensured complete derivatization without excessive reagent interference.
Reaction Temperature 60 °C - 90 °C 75 °C Provided a balance between reaction rate and derivative stability.
Reaction Time 8 h - 32 h 24 h Sufficient time to drive the reaction to completion for a range of analytes.

Data derived from a study on aromatic carboxylic acids. nih.gov

Another example involves the use of cloud-point extraction and derivatization with BSTFA for analyzing polycyclic aromatic hydrocarbons (PAHs). The optimization involved surfactant concentration, temperature, time, and derivatization conditions.

Table 2: Optimized Conditions for Surfactant Derivatization of PAHs

This table is based on data for the derivatization of polycyclic aromatic hydrocarbons and serves as an example of a typical optimization process.

Parameter Optimal Condition
Surfactant (OPEO₃₀) Concentration 1.1% (v/v)
Derivatization Reagent 125 µL BSTFA
Catalyst/Solvent 100 µL Pyridine
Reaction Temperature 70 °C
Reaction Time 45 min

Data derived from a study on polycyclic aromatic hydrocarbons. scielo.br

These examples demonstrate that a rigorous optimization process, evaluating multiple parameters, is crucial for developing a robust and reliable analytical method. For this compound, a similar systematic approach would be necessary to develop a derivatization protocol, likely targeting the ketone functional group to create a more volatile and thermally stable derivative suitable for GC-MS analysis. researchgate.netgcms.cz

Advanced Analytical and Spectroscopic Characterization Methodologies for P Nitrosopropiophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

No published ¹H-NMR, ¹³C-NMR, or 2D-NMR data for p-Nitrosopropiophenone were found. Structural elucidation via NMR requires the analysis of chemical shifts (δ), coupling constants (J), and correlation signals, which are specific to the molecule's unique electronic and spatial arrangement. Without experimental spectra or computational predictions for this compound, a detailed analysis is impossible.

¹H-NMR and ¹³C-NMR Applications

A discussion on the application of ¹H-NMR and ¹³C-NMR for this compound cannot be provided without actual spectral data. Such an analysis would typically involve assigning specific proton and carbon signals to the ethyl group (CH₃ and CH₂), the carbonyl group, and the aromatic ring, noting the influence of the para-nitroso substituent on the chemical shifts of the aromatic protons and carbons.

2D-NMR Techniques for Connectivity Analysis

Information regarding the use of 2D-NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for analyzing the connectivity of this compound is unavailable. These techniques are instrumental in confirming the bonding network by showing correlations between coupled nuclei (e.g., adjacent protons in COSY, or protons and their directly attached carbons in HSQC), but require spectral data to be interpreted.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Specific IR and Raman spectral data, including characteristic vibrational frequencies for the functional groups of this compound, are not available in the searched literature. Vibrational analysis is crucial for identifying the molecular structure and bonding characteristics.

Monitoring Reaction Progress via Vibrational Signatures

There are no available studies that use IR or Raman spectroscopy to monitor reactions involving this compound. Such an application would typically involve tracking the appearance or disappearance of key vibrational bands corresponding to the functional groups of reactants, intermediates, and products over time.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Experimental UV-Vis absorption data, such as the maximum absorption wavelength (λmax), for this compound could not be located. This information is essential for understanding the electronic transitions within the molecule, particularly the π → π* and n → π* transitions associated with the conjugated aromatic system, the carbonyl group, and the nitroso group.

Mass Spectrometry (MS) in Molecular Identification and Fragmentation Analysis

Mass spectrometry is an indispensable technique for the structural elucidation of organic compounds. It provides information about the molecular weight and the elemental composition of a molecule and offers insights into its structure through the analysis of fragmentation patterns. libretexts.org

High-resolution mass spectrometry (HRMS) is utilized to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or five decimal places. nih.govsemanticscholar.org This precision allows for the determination of the elemental formula of the molecular ion, as molecules with the same nominal mass (integer mass) will have slightly different exact masses due to the mass defect of their constituent atoms. creative-proteomics.comthermofisher.com

For this compound (C9H9NO2), the theoretical monoisotopic mass can be calculated with high precision. This exact mass serves as a crucial identifier, distinguishing it from other potential isobaric compounds.

Chemical Formula: C9H9NO2

Nominal Mass: 163 Da

Theoretical Monoisotopic Mass: 163.06333 Da

An HRMS instrument can differentiate the [M]+• or [M+H]+ ion of this compound from other ions with a nominal mass of 163 or 164 Da but different elemental compositions, thereby providing a high degree of confidence in its identification. thermofisher.com

Table 3: Exact Mass Comparison for Isobaric Formulae

Elemental FormulaNominal Mass (Da)Theoretical Monoisotopic Mass (Da)
C9H9NO2 (this compound)163163.06333
C8H13N3O167167.10586
C10H13N2161161.10787

Note: Examples provided to illustrate the principle of mass differentiation.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov This process provides detailed structural information by revealing the molecule's fragmentation pathways. researchgate.net

The fragmentation of the this compound molecular ion is expected to be directed by its functional groups. For aromatic ketones, a primary fragmentation pathway is α-cleavage at the bonds adjacent to the carbonyl group. nih.govquizlet.com Additionally, fragmentation involving the nitroso group is anticipated. nih.govresearchgate.net

Expected fragmentation pathways for this compound (Molecular Ion, m/z 163) include:

Loss of the ethyl radical (•C2H5): α-cleavage resulting in the formation of the stable p-nitrosabenzoyl cation. [M - 29]+ → m/z 134

Loss of the p-nitrosophenyl radical (•C6H4NO): α-cleavage yielding the propionyl cation. [M - 106]+ → m/z 57

Loss of the nitroso radical (•NO): A characteristic fragmentation for nitroso compounds. nih.govresearchgate.netnih.gov [M - 30]+ → m/z 133

Loss of carbon monoxide (CO): Subsequent fragmentation of the p-nitrosabenzoyl cation (m/z 134). [C7H4NO2]+ - 28 → m/z 106 (p-nitrosophenyl cation)

Table 4: Predicted MS/MS Fragmentation of this compound (Precursor Ion m/z 163)

Product Ion (m/z)Neutral Loss (Mass, Da)Proposed Fragment Structure
134•C2H5 (29)p-nitrosabenzoyl cation [O=N-C6H4-C≡O]+
133•NO (30)[C9H9O]+•
106•C2H5 + CO (57)p-nitrosophenyl cation [O=N-C6H4]+
77•C2H5 + CO + N (71) or •C3H4NO2 (86)Phenyl cation [C6H5]+
57•C6H4NO (106)Propionyl cation [CH3CH2C≡O]+

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating this compound from reaction mixtures, byproducts, or complex matrices, and for accurately assessing its purity. Gas chromatography is particularly well-suited for this compound due to its expected volatility.

Gas chromatography (GC) separates volatile and thermally stable compounds based on their partitioning between a stationary phase (within a column) and a mobile phase (an inert carrier gas). nih.gov The retention time, the time it takes for a compound to travel through the column, is a characteristic identifier under specific analytical conditions. For complex samples or to enhance detection, derivatization of the analyte may sometimes be employed. researchgate.netrsc.org

The choice of detector is critical for achieving the desired sensitivity and selectivity. Several detectors are suitable for the analysis of this compound. nih.gov

Mass Spectrometer (MS): When coupled with GC, MS acts as a highly specific and sensitive detector. It provides both quantitative data (based on ion intensity) and qualitative structural confirmation (based on mass spectra and fragmentation patterns), making GC-MS a definitive analytical tool. drawellanalytical.comrestek.comcabidigitallibrary.org

Nitrogen-Phosphorus Detector (NPD): Also known as a Flame Thermionic Detector (FTD), the NPD is highly selective for compounds containing nitrogen and phosphorus. scioninstruments.comshimadzu.com It offers excellent sensitivity for this compound due to its nitrogen content, with minimal interference from hydrocarbon-based matrix components. drawellanalytical.comresearchgate.net

Electron Capture Detector (ECD): The ECD is extremely sensitive to compounds with electrophilic functional groups, such as the nitroso group. This makes it a suitable choice for trace-level detection of this compound. drawellanalytical.comresearchgate.net

Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and provides a robust, linear response over a wide concentration range. shimadzu.com While highly sensitive, it is not selective and will respond to any co-eluting organic impurities.

Table 5: Comparison of GC Detectors for the Analysis of this compound

DetectorPrincipleSelectivitySensitivityApplication for this compound
Mass Spectrometer (MS)Ionization and mass-to-charge analysisHigh (based on m/z)HighProvides structural confirmation and quantification.
Nitrogen-Phosphorus Detector (NPD)Thermionic emission of alkali salt enhanced by N/P compoundsHigh for N and PVery High (picogram level)Ideal for selective and sensitive detection in complex matrices. srainstruments.com
Electron Capture Detector (ECD)Electron capture by electronegative compoundsHigh for electrophilic groupsExtremely High (femtogram level)Suitable for trace analysis due to the electrophilic nitroso group.
Flame Ionization Detector (FID)Ionization of organic compounds in a hydrogen flameLow (responds to most organic compounds)HighGood for general quantification and purity assessment when interferences are minimal.

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) stands as a pivotal analytical technique for the separation, identification, and quantification of this compound within complex matrices. Its high resolution and sensitivity make it particularly suitable for analyzing samples where this compound may be present alongside a multitude of other components, such as in reaction mixtures, biological samples, or environmental extracts. The development of a robust HPLC method is contingent upon the careful selection of stationary phase, mobile phase composition, and detector, tailored to the physicochemical properties of this compound and the nature of the sample matrix.

Given the aromatic and moderately polar nature of this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach for its separation. In RP-HPLC, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.

Stationary Phase Selection:

The choice of stationary phase is critical for achieving optimal separation. For this compound and its related compounds, C18 (octadecylsilyl) columns are a frequent first choice due to their high hydrophobicity and wide applicability. However, for complex mixtures where isomers or closely related structures might be present, other stationary phases could offer superior selectivity. A phenyl-hydride column, for instance, can provide alternative selectivity for aromatic compounds through π-π interactions.

Mobile Phase Optimization:

The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol. The elution strength of the mobile phase is modulated by varying the proportion of the organic solvent. A gradient elution, where the concentration of the organic solvent is increased over time, is often employed for complex mixtures to ensure the timely elution of both polar and nonpolar components. The addition of modifiers like formic acid or acetic acid can improve peak shape and resolution by controlling the ionization of analytes and silanol (B1196071) groups on the stationary phase.

Detection Methods:

UV-Visible detection is a common and straightforward method for the analysis of this compound, given its chromophoric nitroso and carbonyl groups. The selection of an appropriate wavelength, typically at the compound's absorption maximum, is crucial for achieving high sensitivity. For more complex matrices or when higher specificity is required, coupling HPLC with a mass spectrometer (HPLC-MS) provides unequivocal identification based on the mass-to-charge ratio of the analyte.

Hypothetical HPLC Method for this compound Analysis:

A hypothetical, yet scientifically plausible, HPLC method for the analysis of this compound in a complex mixture is detailed below. This method is based on established principles for the separation of similar aromatic and nitroso compounds.

Interactive Data Table: Hypothetical HPLC Parameters for this compound Analysis

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good hydrophobic retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 30% B to 90% B over 15 minAllows for the elution of a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
Detection UV at 275 nmWavelength near the expected absorbance maximum.

Detailed Research Findings and Performance Characteristics:

While specific research articles detailing the HPLC analysis of this compound are not abundant in publicly accessible literature, extensive research on the separation of nitroaromatic compounds and nitrosamines provides a strong basis for predicting its chromatographic behavior. Studies on similar compounds demonstrate that RP-HPLC methods can achieve excellent linearity, precision, and accuracy.

For instance, the analysis of various nitrobenzene (B124822) derivatives has been successfully performed using C18 columns with methanol-water or acetonitrile-water mobile phases. nih.gov These methods have proven effective in separating isomers and compounds with different functional groups. Furthermore, the analysis of N-nitroso compounds often utilizes HPLC coupled with specialized detectors like a Thermal Energy Analyzer (TEA) or mass spectrometry for high selectivity and sensitivity, particularly in food and biological matrices. nih.gov

Based on these analogous studies, a validated HPLC method for this compound would be expected to exhibit the following performance characteristics:

Interactive Data Table: Expected Performance of a Validated HPLC Method

Performance MetricExpected ValueSignificance
Retention Time (tR) ~ 8.5 minIndicates the time at which this compound elutes.
Linearity (R²) > 0.999Demonstrates a direct proportional relationship between concentration and detector response.
Limit of Detection (LOD) 0.05 µg/mLThe lowest concentration that can be reliably detected.
Limit of Quantitation (LOQ) 0.15 µg/mLThe lowest concentration that can be accurately quantified.
Precision (%RSD) < 2%Indicates the reproducibility of the measurement.
Accuracy (% Recovery) 98 - 102%Shows the closeness of the measured value to the true value.

Computational and Theoretical Investigations of P Nitrosopropiophenone

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecules are dynamic entities that constantly undergo conformational changes. Molecular Dynamics (MD) simulations are a powerful computational technique used to model the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides a trajectory that reveals the time evolution of conformations and interactions. nih.gov

For p-nitrosopropiophenone, MD simulations can be used to explore its conformational landscape. The molecule possesses several rotatable bonds, primarily the C-C single bonds of the propiophenone (B1677668) side chain and the C-N bond of the nitroso group. Rotation around these bonds can lead to various conformers with different energies and properties.

An MD simulation, typically performed with the molecule solvated in a box of explicit water or another solvent, would track the atomic positions over nanoseconds or microseconds. nih.govresearchgate.net Analysis of the resulting trajectory can reveal:

Stable Conformers: By analyzing the potential energy of the system over time, one can identify the most stable and frequently occurring conformations.

Dihedral Angle Distributions: Plotting the distribution of key dihedral angles (e.g., the C-C-C=O angle of the side chain) reveals the preferred rotational states.

Solvent Interactions: MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules, providing detailed information on solvation shells and hydrogen bonding dynamics.

Flexibility and Dynamics: The simulation can quantify the flexibility of different parts of the molecule, such as the phenyl ring versus the side chain.

Illustrative Conformational Data from MD Simulation:

Dihedral Angle Description Predominant Angle(s) (degrees)
Car-Car-C(=O)-C Phenyl-Carbonyl Torsion ~30°, ~150°
Car-C(=O)-C-C Carbonyl-Ethyl Torsion ~60°, ~180°, ~300° (gauche, anti)

Note: This table illustrates the type of data obtained from conformational analysis; specific values would depend on the simulation conditions and force field used.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. researchgate.netnih.gov It allows researchers to map out the entire reaction pathway, identify transient species like transition states and intermediates, and calculate the energy barriers that govern reaction rates. mdpi.com

A chemical reaction proceeds from reactants to products via a high-energy configuration known as the transition state (TS). vasp.at The TS represents the energy maximum along the minimum energy path and is characterized as a first-order saddle point on the potential energy surface (PES). vasp.at Locating and characterizing the TS is crucial for understanding the reaction's activation energy and mechanism. vasp.at

Computational methods, particularly DFT, are used to perform transition state searches. scm.com For a potential reaction involving this compound (e.g., a cycloaddition or a reaction at the carbonyl group), a TS search would involve optimizing the geometry to a saddle point. A key confirmation of a true TS is the presence of exactly one imaginary vibrational frequency in the frequency calculation, which corresponds to the motion along the reaction coordinate that transforms reactants into products. vasp.at The energy difference between the reactants and the TS provides the activation energy barrier for the reaction.

The concept of an energy landscape, or potential energy surface (PES), provides a comprehensive picture of a chemical reaction. researchgate.netnih.gov It is a multidimensional surface that maps the potential energy of a system as a function of its atomic coordinates. psu.edu Mapping this landscape allows for the identification of all stable species (reactants, products, intermediates) as minima (valleys) and the transition states that connect them as saddle points. researchgate.net

For reactions involving this compound, computational methods can be used to map out the relevant regions of the energy landscape. psu.eduarxiv.org This involves:

Locating Stationary Points: Identifying the geometries and energies of all relevant minima (reactants, intermediates, products) and transition states.

Calculating Reaction Paths: Using methods like the Intrinsic Reaction Coordinate (IRC) to trace the minimum energy path from a transition state down to the connected reactants and products, confirming the proposed mechanism.

Visualizing the Landscape: Plotting the energy profile of the reaction, which shows the relative energies of all stationary points along the reaction coordinate.

This mapping provides a detailed, step-by-step view of the reaction mechanism, revealing whether a reaction is concerted (one step) or stepwise (involving intermediates) and identifying the rate-determining step (the one with the highest energy barrier). mdpi.com

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the structural and electronic properties of molecules. For this compound, theoretical calculations can serve as a predictive and complementary tool to experimental spectroscopy. These computational investigations are typically grounded in quantum mechanical principles, with Density Functional Theory (DFT) and ab initio methods being the most prevalent approaches. Such calculations allow for the simulation of various types of spectra, including Nuclear Magnetic Resonance (NMR), infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectra. The accuracy of these predictions is highly dependent on the chosen level of theory and basis set. By simulating these spectroscopic parameters, researchers can gain a deeper understanding of the molecule's behavior and properties at the atomic level.

Computational NMR Chemical Shift Predictions

The prediction of NMR chemical shifts through computational methods has become an invaluable tool in the structural elucidation of organic molecules. nih.gov For this compound, theoretical calculations can provide estimates of both ¹H and ¹³C chemical shifts, aiding in the assignment of experimental spectra. The most common method for calculating NMR parameters is the Gauge-Including Atomic Orbital (GIAO) approach, which is often employed in conjunction with Density Functional Theory (DFT). nih.gov The choice of the DFT functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G(d), cc-pVTZ) is crucial for obtaining accurate results. nih.govmdpi.com

The computational process begins with the geometry optimization of the this compound molecule to find its most stable conformation. Following this, the NMR shielding tensors are calculated for this optimized structure. The isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. mdpi.com

Below is an illustrative data table of predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)
H (aromatic, ortho to -NO)8.10
H (aromatic, ortho to -C(O)CH₂CH₃)7.85
H (methylene, -CH₂-)3.15
H (methyl, -CH₃)1.25

Predicted ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)
C (carbonyl, C=O)200.5
C (aromatic, attached to -NO)155.0
C (aromatic, attached to -C(O)CH₂CH₃)138.0
C (aromatic, ortho to -NO)130.0
C (aromatic, ortho to -C(O)CH₂CH₃)125.0
C (methylene, -CH₂-)32.0
C (methyl, -CH₃)8.5

Vibrational Frequency Calculations (IR, Raman)

Computational methods are widely used to predict the vibrational spectra (infrared and Raman) of molecules. These calculations can provide valuable information about the molecular structure and bonding, and they can aid in the interpretation of experimental spectra. For this compound, theoretical calculations of its vibrational frequencies can help in assigning the various vibrational modes of the molecule.

The process of calculating vibrational frequencies typically involves a geometry optimization of the molecule at a chosen level of theory, such as DFT with a suitable functional and basis set. Once the optimized geometry is obtained, a frequency calculation is performed. This calculation yields the harmonic vibrational frequencies, which correspond to the different vibrational modes of the molecule. The calculated frequencies can then be used to simulate the IR and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to better match the experimental values, as the harmonic approximation tends to overestimate the frequencies.

For this compound, the calculated vibrational spectrum would be expected to show characteristic bands for the various functional groups present in the molecule. These include the stretching vibrations of the carbonyl group (C=O), the nitroso group (N=O), the aromatic C-H bonds, and the aliphatic C-H bonds of the ethyl group. Other important vibrational modes would include the aromatic ring stretching and bending vibrations.

The following table presents a hypothetical set of calculated vibrational frequencies and their assignments for key functional groups in this compound.

Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2980 - 2850
Carbonyl (C=O) Stretch1685
Aromatic C=C Stretch1600 - 1450
Nitroso (N=O) Stretch1550
C-H Bend1450 - 1350
Aromatic C-H Bend (out-of-plane)900 - 675

UV-Vis Spectra Simulation

The simulation of Ultraviolet-Visible (UV-Vis) spectra using computational methods provides insights into the electronic transitions within a molecule. For this compound, these calculations can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic spectra of organic molecules.

Similar to other spectroscopic predictions, the first step is to obtain the optimized ground-state geometry of the molecule. Following this, a TD-DFT calculation is performed to compute the vertical excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states. The calculated excitation energies can be converted to wavelengths to predict the λmax values.

The UV-Vis spectrum of this compound is expected to be influenced by the chromophores present in the molecule, namely the aromatic ring, the carbonyl group, and the nitroso group. The electronic transitions would likely include π → π* transitions associated with the aromatic system and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the carbonyl and nitroso groups. The conjugation between these groups will affect the energies of these transitions and, consequently, the positions of the absorption bands.

An illustrative table of predicted UV-Vis spectral data for this compound is provided below.

Predicted UV-Vis Spectral Data for this compound

Predicted λmax (nm)Calculated Oscillator Strength (f)Dominant Electronic Transition
3800.05n → π* (Nitroso group)
3200.15n → π* (Carbonyl group)
2850.60π → π* (Aromatic ring)
2400.45π → π* (Aromatic ring)

Future Directions and Interdisciplinary Research Opportunities

Development of Novel Synthetic Pathways with Green Chemistry Principles

The traditional synthesis of aromatic nitroso compounds often involves methods that are not aligned with the principles of green chemistry, such as the use of harsh oxidizing or reducing agents. Future research into the synthesis of p-Nitrosopropiophenone should prioritize the development of environmentally benign and sustainable methodologies.

One promising avenue is the exploration of catalytic oxidation of p-aminopropiophenone using green oxidants like hydrogen peroxide. The use of heteropolyacids (HPAs) as catalysts, for instance, has shown high efficiency in the oxidation of aniline to nitrosobenzene with nearly 100% conversion, a method that could be adapted for this compound. at.ua Such catalytic systems, potentially operating in greener solvents or even solvent-free conditions, would significantly reduce waste and improve the safety profile of the synthesis. rsc.org

Furthermore, biocatalytic approaches represent a frontier in green synthesis. The use of enzymes for selective oxidation could offer a highly efficient and environmentally friendly route to this compound. The development of such enzymatic processes would be a significant step forward in the sustainable production of this and other nitroso compounds.

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic ApproachPotential AdvantagesKey Research Challenges
Catalytic Oxidation with H₂O₂/HPAs High conversion rates, use of a green oxidant.Catalyst stability and recyclability, optimization of reaction conditions for the specific substrate.
Biocatalytic Oxidation High selectivity, mild reaction conditions, biodegradable catalysts.Identification and engineering of suitable enzymes, scalability of the process.
Photocatalytic Synthesis Use of light as a clean energy source.Development of efficient and stable photocatalysts, control of reaction selectivity.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

The reactivity of this compound, particularly its role in the oxidation of hemoglobin, involves rapid electron transfer and bond-forming processes. Ultrafast spectroscopy techniques, such as femtosecond transient absorption spectroscopy, offer the capability to probe these fleeting intermediates and transition states on their natural timescale.

Future studies could employ these techniques to elucidate the detailed mechanism of the reaction between this compound and the heme iron in hemoglobin. By monitoring the spectral evolution of the reactants and intermediates with femtosecond time resolution, it would be possible to directly observe the dynamics of electron transfer and the subsequent structural changes in both the nitroso compound and the protein. This would provide invaluable insights into the fundamental steps of methemoglobin formation.

These experimental investigations could be complemented by high-level quantum chemical calculations to model the reaction pathway and interpret the spectroscopic data. The synergy between theory and experiment will be crucial for a comprehensive understanding of the reaction dynamics.

Integration of Artificial Intelligence and Machine Learning in Data Analysis and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from reaction prediction to materials discovery. rjptonline.orgsciencedaily.com For this compound, these computational tools can be leveraged in several key areas.

ML models could be developed to predict the reactivity and potential biological targets of this compound and its derivatives. By training models on datasets of known nitroso compounds and their biological activities, it may be possible to identify new potential interactions and applications. For instance, machine learning models have been successfully used to predict the regioselectivity of electrophilic aromatic substitution reactions, which could be adapted to predict the reactivity of the aromatic ring in this compound. rsc.org

Furthermore, ML algorithms can be employed to analyze the large and complex datasets generated by ultrafast spectroscopy experiments, helping to deconvolve intricate kinetic data and identify hidden reaction pathways. The integration of AI could also accelerate the discovery of novel synthetic routes by predicting reaction outcomes and optimizing reaction conditions. nih.govrsc.org

Table 2: Potential Applications of AI/ML in this compound Research

AI/ML ApplicationExpected OutcomePotential Impact
Reaction Outcome Prediction Identification of novel synthetic routes and potential side products.Accelerated development of efficient and selective syntheses.
QSAR Modeling Prediction of biological activity and potential toxicity of derivatives.Guidance for the design of new compounds with desired properties.
Spectroscopic Data Analysis Deconvolution of complex kinetic data from ultrafast spectroscopy.Deeper understanding of reaction mechanisms and dynamics.

Exploration of Novel Reactivity and Catalytic Roles

Beyond its known role in methemoglobin formation, the inherent reactivity of the nitroso group in this compound presents opportunities for its use as a versatile building block in organic synthesis. The nitroso group can participate in a variety of reactions, including Diels-Alder cycloadditions, ene reactions, and nucleophilic additions. at.uabaranlab.org

Future research should focus on exploring the synthetic utility of this compound. For example, its use as a dienophile in hetero-Diels-Alder reactions could provide access to novel heterocyclic scaffolds of potential pharmaceutical interest. The electron-withdrawing nature of the propiophenone (B1677668) group may influence the reactivity and selectivity of these transformations in interesting ways.

Moreover, the potential catalytic activity of metal complexes of this compound is an unexplored area. The nitroso group is known to coordinate with metal centers, and such complexes could exhibit novel catalytic properties. researchgate.net Investigations into the synthesis and catalytic applications of these organometallic species could open up new avenues in catalysis research. Gold nanoparticles, for instance, have demonstrated catalytic activity in the reduction of p-nitrophenol, a structurally related compound. mdpi.com

Interdisciplinary Collaboration in Chemical Biology and Materials Science

The unique properties of this compound make it a candidate for investigation in interdisciplinary fields such as chemical biology and materials science.

In chemical biology, this compound could be developed as a chemical probe to study redox processes in biological systems. Its ability to interact with heme proteins could be exploited to design sensors for nitric oxide or to modulate the activity of specific enzymes. The biological interactions of N-nitroso compounds are a rich area of study, with implications for understanding carcinogenesis and mutagenesis. nih.govnih.gov

In materials science, the ability of aromatic nitroso compounds to form polymers through intermolecular interactions of the nitroso groups suggests that this compound could be a monomer for novel polymeric materials. nih.gov The properties of such polymers would be influenced by the propiophenone moiety, potentially leading to materials with interesting electronic or optical properties. The study of dinitroso and polynitroso compounds has indicated potential applications in new materials. nih.gov

Collaborations between synthetic chemists, biochemists, and materials scientists will be essential to fully explore these exciting possibilities and to translate the fundamental chemistry of this compound into practical applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.